

Application Notes and Protocols for ONC-392 in Humanized Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies such as ipilimumab, ONC-392 possesses a unique pH-sensitive binding property.[4] This allows it to dissociate from its target, CTLA-4, in the acidic conditions of the endosome after being internalized by the cell. This mechanism prevents the lysosomal degradation of CTLA-4, allowing the receptor to be recycled back to the cell surface.[4][5] The preservation of surface CTLA-4 is hypothesized to have a dual benefit: enhancing the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME) while minimizing immune-related adverse events (irAEs) in peripheral tissues.[4][5][6]

Humanized mouse models, which involve engrafting components of the human immune system into immunodeficient mice, are indispensable tools for the preclinical evaluation of human-specific immunotherapies like ONC-392.[7][8] These models allow for the in vivo assessment of a drug's mechanism of action, efficacy, and potential toxicities in a system that recapitulates key aspects of human tumor-immune interactions.

These application notes provide a summary of the preclinical rationale for using ONC-392 in humanized mouse models, detailed protocols for key experiments, and a framework for data interpretation.



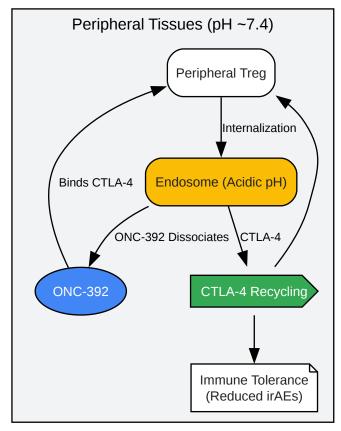
Mechanism of Action of ONC-392

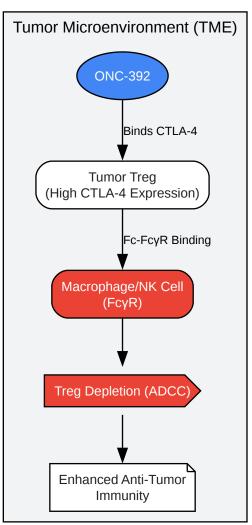
ONC-392's therapeutic strategy is centered on uncoupling the anti-tumor effects of CTLA-4 blockade from its associated toxicities. The key to this is its pH-sensitive binding to CTLA-4.

- In Peripheral Tissues (Normal pH ~7.4): ONC-392 binds to CTLA-4 on T cells.
- Endosomal Trafficking (Acidic pH <6.5): Upon internalization, the ONC-392/CTLA-4 complex enters the endosome. The acidic environment causes ONC-392 to dissociate from CTLA-4.
- CTLA-4 Recycling: Freed from the antibody, CTLA-4 is recycled back to the T-cell surface, preserving its crucial role in maintaining peripheral immune tolerance. This is believed to reduce the incidence and severity of irAEs.
- In the Tumor Microenvironment (TME): The TME is often acidic and rich in Fc receptor-bearing myeloid cells (e.g., macrophages). ONC-392's preservation of high levels of CTLA-4 on the surface of tumor-infiltrating Tregs makes these cells highly susceptible to elimination via antibody-dependent cell-mediated cytotoxicity (ADCC).[9] This selective depletion of immunosuppressive Tregs in the tumor enhances the anti-tumor immune response.

Signaling Pathway Diagram







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Caption: Mechanism of ONC-392 in peripheral tissues versus the tumor microenvironment.

Data Presentation: Preclinical Efficacy and Safety in Humanized Mouse Models

While specific quantitative data from the pivotal preclinical studies of ONC-392 in humanized mouse models are not extensively published in peer-reviewed literature, the collective findings from conference abstracts and company presentations indicate superior performance compared to first-generation anti-CTLA-4 antibodies. The tables below summarize the expected outcomes based on available information.



Table 1: Comparative Anti-Tumor Efficacy

Treatment Group	Tumor Model	Expected Tumor Growth Inhibition (TGI)	Expected Complete Responses (CR)
Vehicle Control	Syngeneic tumor in hu-CTLA-4 KI mice	Baseline	None
Ipilimumab	Syngeneic tumor in hu-CTLA-4 KI mice	Moderate	Some CR observed
ONC-392	Syngeneic tumor in hu-CTLA-4 KI mice	High / Superior to Ipilimumab	Higher rate of CR vs. Ipilimumab

Data is qualitatively summarized based on claims of superior efficacy for ONC-392 in preclinical models.

Table 2: Comparative Treg Depletion

Treatment Group	Tissue	Expected Treg Depletion (% of CD4+ cells)
Vehicle Control	Tumor	Baseline
Spleen	Baseline	
Ipilimumab	Tumor	Significant
Spleen	Significant	
ONC-392	Tumor	High / More pronounced than Ipilimumab
Spleen	Minimal / Significantly less than Ipilimumab	

This table reflects the core hypothesis that ONC-392 selectively depletes Tregs in the TME.

Table 3: Comparative Safety/Toxicity Profile



Treatment Group	Mouse Model	Expected Signs of irAEs (e.g., weight loss, colitis)
Vehicle Control	hu-CTLA-4 KI mice	None
Ipilimumab	hu-CTLA-4 KI mice	Significant weight loss and other signs of autoimmunity
ONC-392	hu-CTLA-4 KI mice	Minimal to no signs of autoimmunity

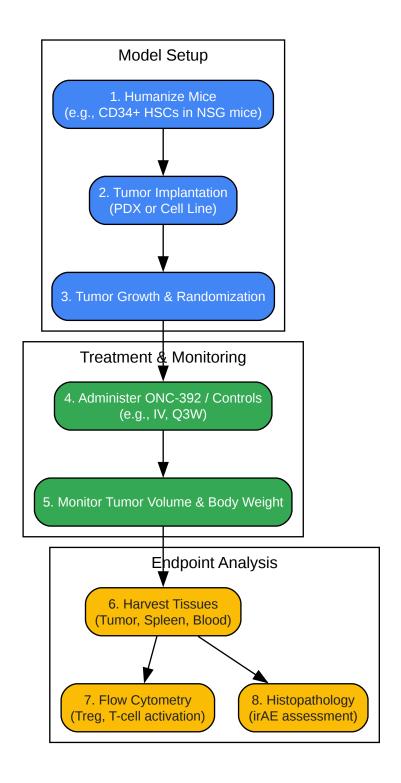
This table is based on reports that ONC-392 is "largely devoid of immunotherapy-related adverse events (irAE) in preclinical studies."[4]

Experimental Protocols

The following are detailed protocols for evaluating ONC-392 in humanized mouse models. These are synthesized from standard methodologies in the field and specifics mentioned in publications related to ONC-392's mechanism.

Experimental Workflow Diagram





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Caption: General experimental workflow for evaluating ONC-392 in humanized mice.



Protocol 1: Generation of Humanized Mice and Tumor Engraftment

Objective: To establish a cohort of immunodeficient mice with a functional human immune system and bearing human-derived tumors.

Materials:

- Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG™ mice), 6-8 weeks old.
- Human CD34+ hematopoietic stem cells (HSCs).
- Human tumor cells (e.g., MC38 colorectal adenocarcinoma cell line engineered to express human CTLA-4) or patient-derived xenograft (PDX) fragments.
- Matrigel.
- Sterile PBS, cell culture media.

Procedure:

- · Humanization:
 - Sub-lethally irradiate NSG mice (e.g., 250 cGy).
 - Within 24 hours, inject 1-2 x 10⁵ human CD34+ HSCs intravenously (IV) into each mouse.
 - Allow 12-16 weeks for human immune system reconstitution.
 - Confirm humanization by flow cytometry analysis of peripheral blood for human CD45+ cells.
- Tumor Implantation:
 - For cell lines: Resuspend 1-5 x 10⁶ tumor cells in a 1:1 mixture of PBS and Matrigel.



- \circ Inject the cell suspension (total volume ~100 μ L) subcutaneously into the flank of each humanized mouse.
- For PDX models: Implant a small fragment (2-3 mm³) of the PDX tumor subcutaneously.
- Tumor Growth and Randomization:
 - Monitor tumor growth using digital calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

Protocol 2: ONC-392 Administration and In-Life Monitoring

Objective: To assess the anti-tumor efficacy and safety of ONC-392.

Materials:

- ONC-392, Ipilimumab, and human IgG isotype control antibody, formulated in sterile PBS.
- · Digital calipers.
- Analytical balance.

Procedure:

- Dosing:
 - Prepare dosing solutions of ONC-392 (e.g., 10 mg/kg), Ipilimumab (e.g., 10 mg/kg), and isotype control.
 - Administer the antibodies via intravenous (IV) or intraperitoneal (IP) injection. A typical schedule might be once every three weeks (Q3W), mimicking clinical protocols.[7]
- Monitoring:



- Measure tumor volume and body weight 2-3 times per week.
- Observe mice daily for clinical signs of toxicity or immune-related adverse events (e.g., ruffled fur, hunched posture, diarrhea).
- Define endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss).

Protocol 3: Endpoint Analysis - Flow Cytometry for Treg Depletion

Objective: To quantify the depletion of regulatory T cells in the tumor and peripheral lymphoid organs.

Materials:

- Flow cytometry antibodies (fluorochrome-conjugated) for human markers: CD45, CD3, CD4, CD8, CD25, FoxP3, CTLA-4.
- FoxP3 staining buffer set (fixation/permeabilization buffers).
- FACS buffer (PBS with 2% FBS).
- Collagenase/DNase solution for tumor digestion.

Procedure:

- Tissue Harvest and Single-Cell Suspension:
 - At the study endpoint, euthanize mice and harvest tumors and spleens.
 - Tumors: Mince the tumor tissue and digest in a collagenase/DNase solution for 30-60 minutes at 37°C. Pass through a 70 μm cell strainer to obtain a single-cell suspension.
 - Spleens: Mechanically dissociate the spleen and pass through a 70 μm cell strainer. Lyse red blood cells using an ACK lysis buffer.
- Staining:



- Wash cells in FACS buffer.
- Perform a surface stain with antibodies against CD45, CD3, CD4, CD8, and CD25 for 30 minutes on ice.
- Wash cells, then fix and permeabilize using a FoxP3 staining buffer set according to the manufacturer's protocol.
- Perform intracellular staining with antibodies against FoxP3 and CTLA-4.
- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer.
 - Gate on live, singlet, human CD45+ cells.
 - Within the CD45+ gate, identify CD3+ T cells, and then CD4+ helper T cells.
 - Within the CD4+ gate, quantify the percentage of Treg cells, typically defined as CD25+FoxP3+.
 - Compare the percentage of Tregs in the tumor versus the spleen across different treatment groups.

Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, aiming to improve the therapeutic index by selectively targeting tumor-infiltrating regulatory T cells while preserving peripheral immune tolerance. Humanized mouse models are a critical platform for validating this mechanism of action and providing the necessary preclinical data to support clinical development. The protocols outlined above provide a comprehensive framework for researchers to evaluate the efficacy, pharmacodynamics, and safety of ONC-392 and other next-generation immunotherapies.

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